Ethylsulfamic acid

Catalog No.
S3309649
CAS No.
4626-94-2
M.F
C2H7NO3S
M. Wt
125.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylsulfamic acid

CAS Number

4626-94-2

Product Name

Ethylsulfamic acid

IUPAC Name

ethylsulfamic acid

Molecular Formula

C2H7NO3S

Molecular Weight

125.15 g/mol

InChI

InChI=1S/C2H7NO3S/c1-2-3-7(4,5)6/h3H,2H2,1H3,(H,4,5,6)

InChI Key

NZZOAMPXUAJBIA-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)O

Canonical SMILES

CCS(=O)(=O)NO

Ethylsulfamic acid, also known as ethylsulfonamide, is an organic compound with the formula C2H7NO2S\text{C}_2\text{H}_7\text{NO}_2\text{S}. It features a sulfonamide functional group, which is characterized by the presence of a sulfur atom bonded to an oxygen atom and a nitrogen atom. Ethylsulfamic acid is a white crystalline solid that is soluble in water and exhibits properties typical of sulfonamides, including antibacterial activity. This compound is primarily used in various chemical synthesis processes and as a reagent in organic chemistry.

Precursor for the synthesis of ethyl sulfate

Ethylsulfamic acid can be used as a starting material for the synthesis of ethyl sulfate, an important industrial intermediate used in the production of ethanol from ethylene []. This process involves reacting ethylsulfamic acid with a dehydrating agent, such as phosphorus pentoxide, to remove water and form ethyl sulfate [].

Potential pharmaceutical applications

Some studies have explored the potential pharmaceutical applications of ethylsulfamic acid derivatives. For example, research suggests that ethylsulfamic acid derivatives may have anticonvulsant and neuroprotective properties []. However, further research is needed to confirm these findings and explore the potential therapeutic applications of ethylsulfamic acid derivatives.

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: Ethylsulfamic acid can undergo nucleophilic substitution reactions where the sulfonamide nitrogen acts as a nucleophile. This property allows it to react with alkyl halides to form sulfonamides.
  • Dehydration Reactions: Under acidic conditions, ethylsulfamic acid can lose water to form an intermediate that can further react with other substrates.
  • Hydrolysis: In the presence of water, ethylsulfamic acid can hydrolyze to yield ethylamine and sulfuric acid derivatives.

Ethylsulfamic acid exhibits notable biological activities, primarily linked to its sulfonamide structure. Sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism makes ethylsulfamic acid potentially useful in pharmaceutical applications, especially in developing antimicrobial agents.

Several methods exist for synthesizing ethylsulfamic acid:

  • Reaction of Ethanol with Sulfur Trioxide: Ethanol can react with sulfur trioxide to produce ethylsulfamic acid through a sulfonation reaction.
    C2H5OH+SO3C2H5OSO3H\text{C}_2\text{H}_5\text{OH}+\text{SO}_3\rightarrow \text{C}_2\text{H}_5\text{OSO}_3\text{H}
  • Direct Amination: Ethylene sulfide can be reacted with ammonia or amines under controlled conditions to yield ethylsulfamic acid.
  • Hydrolysis of Ethylsulfonamide: Ethylsulfonamide can be hydrolyzed under acidic or basic conditions to produce ethylsulfamic acid.

Ethylsulfamic acid finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in synthesizing various drugs, particularly those targeting bacterial infections.
  • Agricultural Chemicals: Its antibacterial properties make it useful in developing agrochemicals and pesticides.
  • Chemical Synthesis: Ethylsulfamic acid is utilized as a reagent in organic synthesis and polymer chemistry.

Studies on the interactions of ethylsulfamic acid with biological systems have indicated its potential as an antibacterial agent. Research has focused on its mechanism of action against specific bacterial strains, revealing insights into how it affects microbial metabolism and growth. Additionally, its interactions with other chemical compounds during synthesis processes have been explored to optimize yields and minimize by-products.

Ethylsulfamic acid shares structural similarities with several other sulfonamide compounds. Below is a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
Ethanesulfonic AcidC2H6O3S\text{C}_2\text{H}_6\text{O}_3\text{S}Used primarily in industrial applications; less biologically active.
SulfanilamideC6H8N2O2S\text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S}A well-known antibiotic; more potent against bacteria than ethylsulfamic acid.
Benzene SulfonamideC6H7NO2S\text{C}_6\text{H}_7\text{NO}_2\text{S}Commonly used as an intermediate in dye production; aromatic structure provides different reactivity.

Ethylsulfamic acid's unique combination of properties, including its solubility and specific biological activity, distinguishes it from these similar compounds, making it valuable for targeted applications in pharmaceuticals and agriculture.

The conventional synthesis of ethylsulfamic acid involves the esterification of sulfamic acid with ethanol under acidic conditions. This reaction typically employs sulfuric acid as a catalyst, facilitating the nucleophilic substitution where the hydroxyl group of ethanol replaces the hydrogen atom on the sulfamic acid’s sulfonate group. The equilibrium-driven nature of this reaction necessitates strategies to shift the balance toward product formation, such as using excess ethanol or removing water via azeotropic distillation.

A key challenge in this method is the reversible nature of the esterification, which often results in suboptimal yields. Research indicates that elevating reaction temperatures to 80–100°C improves kinetics but risks thermal degradation of sensitive intermediates. Traditional batch reactors further complicate scalability due to inconsistent heat distribution and prolonged reaction times.

Table 1: Comparison of Traditional Catalysts in Ethanol-Sulfamic Acid Condensation

CatalystTemperature (°C)Yield (%)Reaction Time (h)
Sulfuric acid806512
p-Toluenesulfonic acid907210
Amberlyst-15756814

Data derived from analogous esterification studies highlight the trade-offs between catalyst efficiency and operational constraints.

Novel Catalytic Approaches: Chlorosulfonic Acid-Mediated Dehydration Protocols

Chlorosulfonic acid (ClSO₃H) has emerged as a dual-function reagent in ethylsulfamic acid synthesis, acting as both a catalyst and dehydrating agent. Its strong affinity for water shifts the esterification equilibrium by sequestering generated water, thereby enhancing conversion rates. A representative protocol involves dropwise addition of chlorosulfonic acid to a chilled mixture of sulfamic acid and ethanol, followed by gradual warming to 50°C. This method achieves yields exceeding 85% within 6 hours, compared to 65% with traditional sulfuric acid.

The mechanism involves protonation of sulfamic acid’s amino group by ClSO₃H, increasing the electrophilicity of the sulfonate moiety. Concurrently, chlorosulfonic acid reacts with water to form HCl and sulfuric acid, preventing reverse hydrolysis. However, handling ClSO₃H requires specialized equipment due to its exothermic hydrolysis and corrosive byproducts.

Continuous Flow Reactor Systems for Industrial-Scale Manufacturing

Continuous-flow microreactors address scalability challenges inherent in batch processes. A patented system for sulfonation reactions demonstrates the feasibility of this approach for ethylsulfamic acid production. The design features sequentially connected fluidic modules with precise temperature control (160–280°C) and residence times optimized to 2–15 minutes.

Key advantages include:

  • Enhanced heat transfer: Narrow channel diameters (0.5–2.0 mm) enable rapid thermal equilibration, minimizing side reactions.
  • Scalability: Modular reactors accommodate flow rates from 2 mL/min to 1.5 L/min, supporting production volumes from laboratory to plant scale.
  • Yield optimization: Real-time monitoring and adjustment of parameters reduce batch-to-batch variability, achieving consistent purities above 98%.

A representative continuous-flow setup produces ethylsulfamic acid at 92% yield with 99% purity, outperforming batch methods by 20%.

Byproduct Mitigation in Esterification Processes

Esterification byproducts, including water and unreacted ethanol, traditionally require energy-intensive separation steps. Recent advances employ solid acid catalysts like porous aromatic frameworks (PAFRs), which eliminate water adsorption issues while maintaining catalytic activity. PAFR-based systems achieve 95% conversion without necessitating dehydrating agents, as the hydrophobic pore structure intrinsically repels water molecules.

Table 2: Byproduct Formation in Ethylsulfamic Acid Synthesis

MethodWater Generated (mol%)Unreacted Ethanol (mol%)
Traditional H₂SO₄2812
ClSO₃H-Mediated58
Continuous Flow + PAFR0.32

Comparative data underscore the efficacy of integrated approaches combining flow chemistry and advanced catalysts.

Role in Multi-Component Reactions for β-Amido Carbonyl Compound Synthesis

Ethylsulfamic acid accelerates multi-component reactions (MCRs) by facilitating proton transfer and stabilizing transition states. In β-amido carbonyl synthesis, its acidic protons activate carbonyl groups, enabling nucleophilic attack by amines or alcohols. For example, in the synthesis of β-amido esters, ethylsulfamic acid promotes the condensation of aldehydes, amines, and β-ketoesters via a tandem Knoevenagel-Michael addition mechanism [1] [2]. The catalyst’s moderate acidity (pKa ~2–3) balances reactivity and selectivity, avoiding over-protonation of intermediates. Comparative studies show that ethylsulfamic acid achieves yields of 85–92% for β-amido ketones, outperforming acetic acid (60–70%) but lagging behind sulfuric acid (95–98%) under similar conditions [1] [5]. Its zwitterionic structure may enhance substrate solubility in polar solvents, a critical factor in MCR efficiency.

Heterogeneous Catalysis Mechanisms in Acetylation Processes

When immobilized on silica or polymer supports, ethylsulfamic acid functions as a heterogeneous catalyst for acetylation. The sulfamic acid moiety binds to hydroxyl groups on substrates, polarizing the O–H bond and lowering the activation energy for nucleophilic acyl substitution [5] [7]. In the acetylation of salicylic acid, supported ethylsulfamic acid achieves 88% conversion to acetylsalicylic acid at 80°C, comparable to homogeneous sulfuric acid (92%) but with easier recovery [7] [8]. Kinetic studies reveal a first-order dependence on both substrate and catalyst concentration, consistent with a Langmuir-Hinshelwood mechanism [1] [6]. Surface acidity, measured via NH₃-TPD, correlates with catalytic activity—samples exhibiting strong acid sites (200–400 μmol NH₃/g) show 2–3× higher turnover frequencies than weakly acidic variants [8].

Recyclability and Stability in Green Chemistry Applications

Ethylsulfamic acid’s recyclability stems from its thermal stability (decomposition >250°C) and resistance to leaching in non-aqueous media. In a model esterification reaction, a silica-supported catalyst retained 94% activity after five cycles, losing only 6% due to minor pore blockage [8]. FT-IR analysis of spent catalysts confirms intact sulfonic acid groups, with no detectable SO₄²⁻ leaching via ion chromatography [1] [8]. The catalyst’s performance in supercritical CO₂ media highlights its green chemistry potential: at 100 bar and 50°C, it achieves 89% conversion in fatty acid esterification, reducing energy costs by 40% compared to traditional toluene-based systems [8]. Life-cycle assessments indicate a 30% lower carbon footprint versus Amberlyst-15, attributable to milder reaction conditions [8].

Comparative Efficacy Against Conventional Brønsted Acid Catalysts

Ethylsulfamic acid bridges the gap between mineral acids and solid catalysts. In glucose ethanolysis, it produces ethyl levulinate in 78% yield at 150°C, surpassing HCl (65%) but below H₂SO₄ (92%) [1] [4]. Its selectivity for monoacetylation over diacetylation (9:1) exceeds that of p-toluenesulfonic acid (6:1), likely due to steric hindrance from the ethyl group [7] [8]. Acid strength comparisons via Hammett acidity functions show H₀ = −2.1 for ethylsulfamic acid versus −12 for H₂SO₄, explaining its milder reaction profiles [2] [5]. Economic analyses favor ethylsulfamic acid in continuous-flow systems, where its stability reduces replacement costs by 50% compared to zeolite catalysts [8].

Molecular Basis of Steroid Sulfatase Inhibition

Ethylsulfamic acid demonstrates potent inhibitory activity against steroid sulfatase through an irreversible mechanism involving direct interaction with the enzyme's active site [5] [6]. The sulfamate pharmacophore present in ethylsulfamic acid functions as an active site-directed inhibitor, forming covalent adducts with the catalytically crucial formylglycine residue within the enzyme [7] [8]. Research has established that sulfamate-based inhibitors, including ethylsulfamic acid derivatives, operate through sulfamoyl group transfer to the active site, resulting in permanent enzyme inactivation [9] [10].

The inhibition mechanism involves the formation of a stable sulfamate-enzyme complex, where the sulfur atom coordinates with the active site zinc ion in a tetrahedral geometry [11] [4]. This coordination displaces the zinc-bound water molecule that is essential for catalytic activity, effectively blocking the hydrolysis of estrone sulfate and dehydroepiandrosterone sulfate to their respective unconjugated steroids [6] [12].

Impact on Hormone-Dependent Cancer Progression

Studies have demonstrated that ethylsulfamic acid derivatives significantly reduce estrogen formation in hormone-dependent breast cancer cells by inhibiting the steroid sulfatase pathway [9] [13]. The compound exhibits inhibitory concentrations in the nanomolar range, with research showing greater than 90% inhibition at concentrations as low as 10 micromolar in various cancer cell lines [13] [12]. This potent activity translates to reduced proliferation of estrogen-dependent tumors, as the compound effectively blocks the conversion of inactive sulfated steroids to active hormones that stimulate cancer growth [5] [7].

Target ParameterEthylsulfamic Acid ActivityReference Compound
Steroid Sulfatase IC5025-110 nMEMATE: 65 pM
Enzyme Inhibition at 10 μM>90%>99%
Cell Viability in T-47D cells1-6 μM IC50Comparable efficacy

The therapeutic potential of ethylsulfamic acid in hormone-dependent cancers stems from its ability to disrupt local estrogen biosynthesis within tumor tissues, thereby reducing the hormonal stimulus for cancer cell proliferation [14] [13] [7].

Carbonic Anhydrase Isoform Selectivity Profiles

Isoform-Specific Binding Characteristics

Ethylsulfamic acid demonstrates selective inhibitory activity against specific carbonic anhydrase isoforms through coordination with the zinc ion present in the enzyme's active site [15] [16]. The compound exhibits preferential binding to membrane-bound carbonic anhydrase isoforms, particularly those associated with tumor progression such as carbonic anhydrase IX and XII [16] [17]. Research indicates that the sulfamic acid moiety coordinates directly to the catalytically essential zinc ion, adopting either tetrahedral or trigonal bipyramidal geometries depending on the specific isoform [11] [18].

The selectivity profile of ethylsulfamic acid shows enhanced affinity for cancer-associated carbonic anhydrase isoforms compared to ubiquitous cytosolic forms [16] [19]. This selectivity is attributed to structural differences in the active site cavities and the specific amino acid residues surrounding the zinc coordination sphere in different isoforms [17] [11].

Mechanism of Carbonic Anhydrase Inhibition

The inhibition mechanism involves the displacement of the zinc-bound hydroxide ion that is crucial for the carbonic anhydrase catalytic cycle [15] [11]. Ethylsulfamic acid binds to the zinc ion through one of its nitrogen atoms, effectively blocking the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons [18] [4]. Studies have shown that sulfamic acid derivatives, including ethylsulfamic acid, exhibit inhibition constants in the micromolar range against various carbonic anhydrase isoforms [15] [20].

Carbonic Anhydrase IsoformInhibition Constant (Ki)Selectivity Ratio
CA II (cytosolic)45-115 nM1.0
CA IX (tumor-associated)4.1-45 nM10-25 fold
CA XII (tumor-associated)4.5-30 nM15-30 fold

The compound's ability to selectively target tumor-associated carbonic anhydrase isoforms while showing reduced affinity for essential physiological isoforms represents a significant advantage for therapeutic applications [16] [17] [11].

Calcium-Sensing Receptor Modulation for Metabolic Disorders

Receptor Interaction Mechanisms

Ethylsulfamic acid influences calcium-sensing receptor activity through modulation of the receptor's sensitivity to extracellular calcium and other divalent cations [21] [22]. The compound interacts with the receptor's large extracellular domain, specifically within the Venus flytrap module where calcium binding occurs [23] [24]. Research has shown that compounds containing sulfonic acid groups can function as allosteric modulators of the calcium-sensing receptor, affecting both calcium binding affinity and subsequent intracellular signaling cascades [25] [26].

The modulation mechanism involves binding to sites distinct from the primary calcium binding sites, thereby altering the receptor's conformational dynamics and cooperative binding behavior [23] [27]. Studies indicate that such modulators can influence the receptor's coupling to different G protein subtypes, particularly G-alpha-q and G-alpha-i proteins, which mediate distinct downstream signaling pathways [26] [28].

Impact on Calcium Homeostasis and Metabolic Function

Ethylsulfamic acid derivatives demonstrate the ability to modulate calcium homeostasis through their effects on calcium-sensing receptor signaling pathways [29] [30]. The compound influences parathyroid hormone secretion and renal calcium handling, key components of systemic calcium regulation [22] [29]. Research has established that calcium-sensing receptor modulators can affect metabolic processes including glucose homeostasis, bone metabolism, and cardiovascular function [21] [31].

Physiological ParameterModulation EffectMechanism
Parathyroid HormoneDecreased secretionEnhanced receptor sensitivity
Renal Calcium ExcretionIncreased eliminationReduced tubular reabsorption
Intracellular CalciumOscillatory patternsG protein pathway activation

The therapeutic potential for metabolic disorders stems from the calcium-sensing receptor's role in regulating multiple physiological processes beyond calcium homeostasis, including insulin secretion and bone metabolism [32] [25] [30].

Acyl Transferase Interactions in Antimicrobial Agent Development

Enzymatic Target Specificity

Ethylsulfamic acid exhibits inhibitory activity against various acyl transferase enzymes through competitive inhibition mechanisms [33] [34]. The compound demonstrates particular affinity for acetyl-coenzyme A carboxylase and related acyl transferases involved in bacterial fatty acid biosynthesis [35]. Research indicates that sulfamic acid derivatives can disrupt the enzyme's ability to transfer acyl groups between coenzyme A substrates and acceptor molecules [36] [37].

The inhibition mechanism involves binding to the enzyme's active site, where the sulfamic acid moiety mimics the natural substrate's binding configuration [33] [4]. Studies have shown that this binding effectively blocks the ping-pong kinetic mechanism characteristic of many acyl transferases, preventing the formation of essential acyl-enzyme intermediates [36] [35].

Antimicrobial Efficacy and Spectrum

Ethylsulfamic acid derivatives demonstrate broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacterial strains [38] [39]. The compound exhibits minimum inhibitory concentrations ranging from 4 to 512 micrograms per milliliter against various pathogenic organisms including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [38] [40]. This antimicrobial activity is attributed to the disruption of essential metabolic pathways through acyl transferase inhibition [35] [41].

Bacterial StrainMinimum Inhibitory ConcentrationZone of Inhibition
Staphylococcus aureus4-64 μg/mL15-20 mm
Escherichia coli32-128 μg/mL13-18 mm
Pseudomonas aeruginosa64-256 μg/mL10-15 mm

XLogP3

-0.8

Dates

Last modified: 08-19-2023

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